1-(6-(Pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(6-pyridin-4-ylpyridazin-3-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-15(21)12-5-9-19(10-6-12)14-2-1-13(17-18-14)11-3-7-16-8-4-11/h1-4,7-8,12H,5-6,9-10H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFUKLDAEAZFLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NN=C(C=C2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary components:
- Pyridazine core : A 6-substituted pyridazine ring with a pyridin-4-yl group at the 6-position.
- Piperidine-4-carboxylic acid moiety : A piperidine ring substituted with a carboxylic acid group at the 4-position.
Key disconnections involve:
- Formation of the pyridazine ring via cyclization or functionalization of pre-existing heterocycles.
- Coupling of the pyridazine intermediate with the piperidine derivative.
Detailed Synthesis Procedures
Synthesis of the Pyridazine Intermediate
The 6-(pyridin-4-yl)pyridazin-3-amine scaffold is central to the target compound. A validated method involves nucleophilic aromatic substitution (NAS) on a halogenated pyridazine precursor.
Step 1: Preparation of 6-Chloropyridazine-3-carboxylic Acid
6-Oxo-1,6-dihydropyridazine-3-carboxylic acid (17 ) is chlorinated using phosphorus oxychloride (POCl₃) to yield 6-chloropyridazine-3-carboxylic acid chloride.
Step 2: Introduction of the Pyridin-4-yl Group
The chlorinated intermediate undergoes NAS with pyridin-4-ylboronic acid under Suzuki–Miyaura coupling conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C). This step achieves regioselective installation of the pyridin-4-yl group at the 6-position.
Synthesis of the Piperidine-4-carboxylic Acid Derivative
Piperidine-4-carboxylic acid is commercially available but may require protection/deprotection strategies during coupling.
Method A: Boc Protection
- tert-Butoxycarbonyl (Boc) protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM).
- Selective deprotection of the carboxylic acid group under acidic conditions (HCl/dioxane).
Method B: Direct Functionalization
Lithium aluminum hydride (LiAlH₄) reduction of 4-cyanopiperidine derivatives yields 4-aminomethylpiperidine, which is oxidized to the carboxylic acid using Jones reagent.
Coupling of Pyridazine and Piperidine Moieties
The final step involves forming a carbon–nitrogen bond between the pyridazine and piperidine components.
Procedure
- Activation of the pyridazine’s 3-position chloride with 1,1′-carbonyldiimidazole (CDI) in tetrahydrofuran (THF).
- Reaction with piperidine-4-carboxylic acid in the presence of triethylamine (Et₃N) at 60°C for 12 hours.
- Purification via flash chromatography (ethyl acetate/hexanes, 3:1) yields the target compound in 68–72% purity.
Optimization and Challenges
Regioselectivity in Pyridazine Functionalization
The 3- and 6-positions of pyridazine exhibit distinct reactivity. NAS at the 6-position is favored due to electronic effects, as demonstrated by the higher yield (85%) when using Pd-catalyzed cross-coupling. Competing reactions at the 4-position are mitigated by steric hindrance from the pyridin-4-yl group.
Solvent and Catalyst Selection
- Suzuki Coupling : A 9:1 dioxane/water mixture optimizes solubility and reaction kinetics.
- Piperidine Coupling : Dimethylformamide (DMF) enhances nucleophilicity but requires careful temperature control to avoid decarboxylation.
Structural Characterization
Spectroscopic Data
Purity Analysis
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% TFA) confirms ≥95% purity.
Chemical Reactions Analysis
1-(6-(Pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the compound to its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-(6-(Pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a potential drug candidate for various diseases, leveraging its unique structural features to interact with specific biological targets.
Industry: The compound can be used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(6-(Pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine and pyridine rings provide sites for hydrogen bonding and π-π stacking interactions, which can enhance binding affinity to biological targets. The piperidine ring adds to the compound’s structural diversity, allowing it to fit into various binding pockets and exert its effects through modulation of specific pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs differ primarily in substituents on the pyridazine/pyrimidine ring or modifications to the piperidine-carboxylic acid group. These variations influence physicochemical properties, solubility, and biological activity. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
*Molecular weights calculated from empirical formulas where unspecified.
Impact of Substituents on Physicochemical Properties
- Electron-Withdrawing Groups (e.g., CF₃, F) : Compounds like 1-(6-(Trifluoromethyl)pyridazin-3-yl)piperidine-4-carboxylic acid exhibit increased acidity in the carboxylic acid group, enhancing interactions with basic residues in enzyme active sites .
- Hydrophobic Groups (e.g., 3-Methylphenyl, p-Tolyl) : These substituents reduce aqueous solubility but improve membrane permeability, as seen in 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid .
- Polar Groups (e.g., Methoxy) : The methoxy group in 1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid increases polarity and solubility, advantageous for formulation .
Biological Activity
1-(6-(Pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxylic acid is a novel organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a pyridazine ring, a pyridine ring, and a piperidine ring, which may influence its interactions with biological targets. Research into its biological activity suggests it may have applications in treating various diseases, including cancer and inflammatory conditions.
Chemical Structure and Properties
The molecular formula of 1-(6-(Pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxylic acid is C16H16N4O2, with a molecular weight of approximately 300.32 g/mol. The compound's structure can be represented as follows:
Preliminary studies indicate that 1-(6-(Pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxylic acid may act as an agonist or antagonist at various receptors, potentially modulating critical biological pathways. Its structural characteristics enhance its binding affinity and selectivity towards these targets, making it a candidate for further pharmacological investigation.
Anticancer Activity
Research has shown that this compound exhibits anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting that it may induce apoptosis through specific signaling pathways. For instance, compounds similar in structure have been noted for their ability to target mitochondrial functions and induce cell death in hepatocellular carcinoma (HCC) models .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects . Studies indicate that it may inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. The modulation of these pathways could position this compound as a therapeutic agent in treating conditions such as rheumatoid arthritis and other inflammatory disorders .
Comparative Analysis with Related Compounds
To better understand the potential of 1-(6-(Pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxylic acid, a comparative analysis with structurally related compounds is useful. The following table summarizes key features and biological activities of similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(6-(3-Fluorophenyl)pyridazin-3-yl)piperidine-4-carboxylic acid | Pyridazine ring with fluorophenyl substitution | Antitumor activity; selective receptor interaction |
| 1-(6-(2-Fluorophenyl)pyridazin-3-yl)piperidine-4-carboxylic acid | Variation in fluorophenyl substitution | Enhanced reactivity; potential antimicrobial properties |
| 1-(6-(Pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxylic acid | Contains pyridinyl group | Promising anticancer and anti-inflammatory properties |
Case Study 1: Anticancer Efficacy
In a study published by Pace et al., the anticancer activity of similar pyridazine derivatives was assessed against HCC cells. The results indicated that these compounds could effectively reduce cell viability through apoptosis induction mechanisms . The findings suggest that 1-(6-(Pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxylic acid may exhibit comparable efficacy.
Case Study 2: Inflammatory Response Modulation
A recent investigation into pyridine derivatives revealed their capacity to modulate inflammatory responses in animal models of arthritis. The study highlighted the potential for these compounds to reduce inflammation markers significantly, supporting further exploration into their therapeutic applications .
Q & A
Q. Basic Research Focus
- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., pyridazine vs. pyridine ring substitution) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected: ~316.33 g/mol).
- HPLC : Purity assessment (e.g., C18 columns with UV detection at 254 nm) .
- X-ray crystallography : Resolves ambiguous stereochemistry in piperidine-carboxylic acid derivatives .
How do structural modifications (e.g., substituent changes) impact biological activity?
Advanced Research Focus
A comparative analysis of analogs (Table 1) reveals:
| Modification | Biological Impact | Reference |
|---|---|---|
| Pyridazine → Pyrimidine | Reduced kinase inhibition (IC ↑ 5x) | |
| Piperidine N-methylation | Enhanced BBB permeability (logP ↑ 0.8) | |
| Carboxylic acid → Amide | Improved solubility (LogS: -2.5 → -1.8) | |
| SAR studies suggest that the pyridazin-3-yl group is critical for target binding, while piperidine substitutions modulate pharmacokinetics . |
How can computational methods guide target identification and binding mode prediction?
Q. Advanced Research Focus
- Molecular docking : Screens against kinase databases (e.g., PDB) identify ATP-binding pockets as plausible targets.
- MD simulations : Predict stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns).
A study using AutoDock Vina reported a docking score of -9.2 kcal/mol for Aurora kinase A, suggesting high affinity .
What strategies resolve contradictions in reported bioactivity data across studies?
Advanced Research Focus
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
- Purity discrepancies : Impurities >5% can skew IC values.
Resolution strategies: - Orthogonal assays : Validate hits using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).
- Structural analogs : Compare activity trends with related compounds (e.g., 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid) to identify confounding substituents .
What are the challenges in scaling up synthesis for preclinical studies?
Advanced Research Focus
Key challenges include:
- Low yields in coupling steps : Scale-up of Pd-mediated reactions often requires inert atmospheres and rigorous catalyst optimization.
- Purification bottlenecks : Replace column chromatography with continuous-flow crystallization for >10 g batches.
A pilot study achieved 85% yield at 50 g scale using flow chemistry .
How is the compound’s stability assessed under physiological conditions?
Q. Basic Research Focus
- pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC.
- Plasma stability : Test in human plasma (37°C, 24 hr) to assess esterase susceptibility.
Data show >90% stability at pH 7.4 but rapid degradation at pH < 2 due to carboxylic acid protonation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
